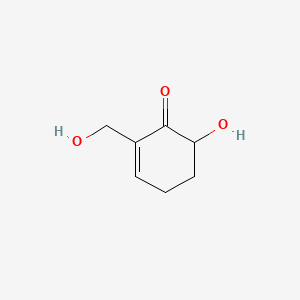
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclohexenone, featuring hydroxyl and hydroxymethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one. One common method involves the oxidation of cyclohexene derivatives. For instance, catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can yield cyclohexenone derivatives . Another approach involves the Birch reduction of anisole followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes. These methods are favored due to their efficiency and scalability. The use of hydrogen peroxide and vanadium catalysts is a common industrial approach .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)cyclohex-2-en-1-one: Similar in structure but lacks the additional hydroxyl group.
6-Hydroxy-6-methylcyclohex-2-en-1-one: Contains a methyl group instead of a hydroxymethyl group.
2-Methyl-2-cyclohexen-1-one: Features a methyl group at the 2-position instead of a hydroxymethyl group.
Uniqueness
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
6-hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-4-5-2-1-3-6(9)7(5)10/h2,6,8-9H,1,3-4H2 |
InChI-Schlüssel |
PCRJCEYMCLGVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C(=C1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


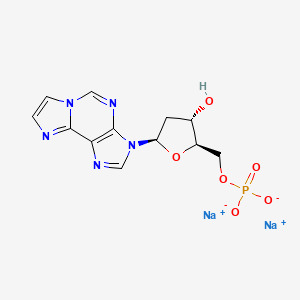
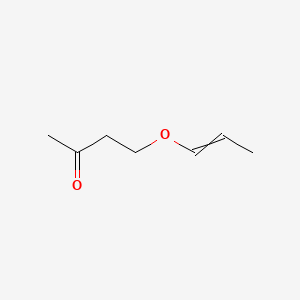
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
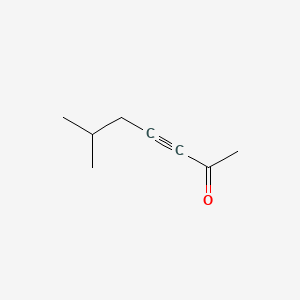
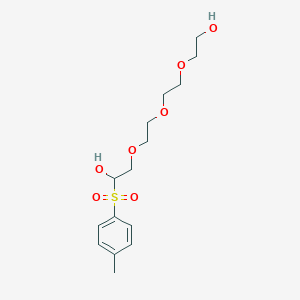
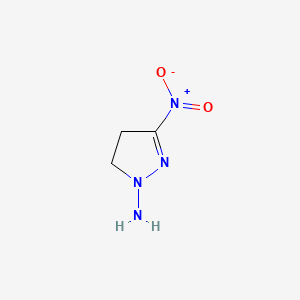
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
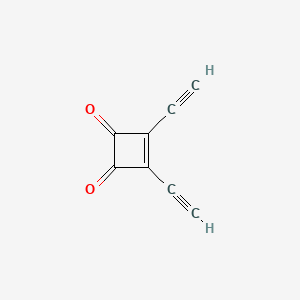
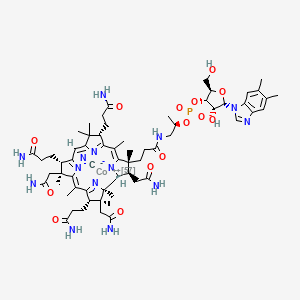
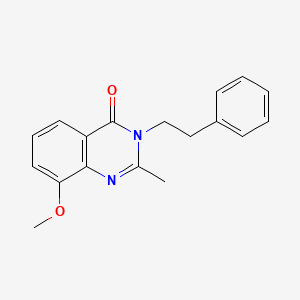
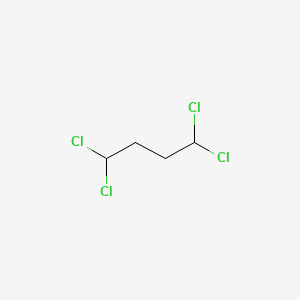
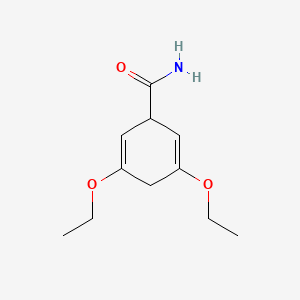
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
